Welcome to the BenchChem Online Store!
molecular formula C11H10FIO3 B3121233 Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate CAS No. 281652-05-9

Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate

Cat. No. B3121233
M. Wt: 336.1 g/mol
InChI Key: NSMXQKAXPPSXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06624160B2

Procedure details

To a solution of 2-fluoro-5-iodobenzoic acid (Prep. 1, 4.03 g) in 11 mL freshly distilled THF is added 1,1-carbonyldiimidazole (CDI) (2.96 g) in small portions. Vigorous gas evolution is observed. The reaction is stirred overnight. In a separate flask, ethyl malonate potassium salt (2.84 g) is suspended in 10 mL CH3CN. To this solution is added chlorotrimethylsilane (2.15 mL) and the reaction is stirred at room temperature overnight. The latter reaction is cooled to 0° C. and DBU (5.00 mL) is added dropwise. This reaction is stirred at 0° C. for 3 h. The solution of the CDI adduct is then cannulated over and the mixture is stirred at 0° C. for 2 h. Upon complete conversion to product as evidenced by TLC, the solution is quenched with water and 6N HCl (8 mL). The reaction is partitioned with diethyl ether. The organic layer is washed with 1N HCl and then brine, dried over Na2SO4, filtered, and concentrated to give a light orange oil. The oil is dissolved in EtOAc and adsorbed onto silica. Purification by chromatography (eluent 3% EtOAc/hexanes) affords the desired product as a colorless oil which crystallized upon standing (2.51 g, 49%). Physical characteristics are as follows: m.p. 54-56° C.; 1H NMR (300 MHz, CDCl3) δ12.67, 8.18, 7.70, 6.89, 5.54, 4.28, 1.35; IR (drift) 2984, 1627, 1558, 1476, 1422, 1390, 1358, 1292, 1262, 1221, 1201, 1071, 1028, 823, 807 cm−1; MS (EI) m/z 336 (M+), 336, 249, 122, 107, 94, 86, 84, 69, 68, 51; Anal. Calcd for C11H10FIO3: C, 39.31; H, 3.00; Found: C, 39.35; H, 2.92.
Quantity
4.03 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl malonate potassium salt
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
CDI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[K+].[C:13]([O:19][CH2:20][CH3:21])(=[O:18])[CH2:14]C([O-])=O.Cl[Si](C)(C)C.C1CCN2C(=NCCC2)CC1>CC#N.CCOC(C)=O.C1COCC1>[F:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4](=[O:6])[CH2:14][C:13]([O:19][CH2:20][CH3:21])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
4.03 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)I
Name
1,1-carbonyldiimidazole
Quantity
2.96 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl malonate potassium salt
Quantity
2.84 g
Type
reactant
Smiles
[K+].C(CC(=O)[O-])(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
2.15 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Five
Name
CDI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The latter reaction
STIRRING
Type
STIRRING
Details
This reaction is stirred at 0° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
is stirred at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solution is quenched with water and 6N HCl (8 mL)
CUSTOM
Type
CUSTOM
Details
The reaction is partitioned with diethyl ether
WASH
Type
WASH
Details
The organic layer is washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light orange oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (eluent 3% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)I)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.